Methyl 2-(2-oxoazepan-1-yl)acetate

Description

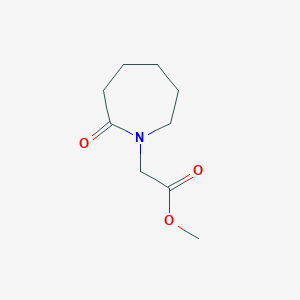

Methyl 2-(2-oxoazepan-1-yl)acetate is an ester derivative featuring a seven-membered azepane ring substituted with a ketone group (2-oxo) at the second position. The compound’s structure includes a methyl ester group linked via an acetamide bridge to the azepane moiety. The azepane ring contributes to unique steric and electronic characteristics, distinguishing it from smaller cyclic or acyclic esters.

Properties

IUPAC Name |

methyl 2-(2-oxoazepan-1-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3/c1-13-9(12)7-10-6-4-2-3-5-8(10)11/h2-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUYPCKHEAFAFHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1CCCCCC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(2-oxoazepan-1-yl)acetate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-aminohexanoic acid with methyl chloroacetate in the presence of a base, followed by cyclization to form the azepane ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and temperature control are crucial factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(2-oxoazepan-1-yl)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the azepane ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds.

Scientific Research Applications

Methyl 2-(2-oxoazepan-1-yl)acetate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: It can be used in the production of polymers and other materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 2-(2-oxoazepan-1-yl)acetate involves its interaction with specific molecular targets. The oxo group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The azepane ring structure provides a scaffold that can modulate the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Ethyl 2-(2-oxoazepan-1-yl)acetate

Key Differences :

- Molecular Formula: C10H17NO3 (vs. C9H15NO3 for the methyl analog).

- Collision Cross-Section (CCS) : Predicted CCS values for Ethyl 2-(2-oxoazepan-1-yl)acetate include 147.8 Ų for [M+H]<sup>+</sup> (m/z 216.1) and 158.2 Ų for [M+Na]<sup>+</sup> (m/z 238.1), suggesting distinct gas-phase ion mobility properties .

Applications : Likely used in pharmaceutical intermediates due to the azepane scaffold’s prevalence in bioactive molecules.

Methyl 2-(azepane-2-carboxamido)acetate (CAS 61516-76-5)

Key Differences :

- Structure : Replaces the 2-oxo group with a carboxamido moiety, altering hydrogen-bonding capacity and metabolic stability.

- Similarity Score : 0.85, indicating high structural overlap but distinct electronic properties .

Applications : The amide linkage may enhance resistance to hydrolysis compared to the ketone-containing analog, making it suitable for prodrug designs.

Methyl 2-Phenylacetoacetate (CAS 16648-44-5)

Key Differences :

- Molecular Weight : 192.2 g/mol (vs. ~189 g/mol for Methyl 2-(2-oxoazepan-1-yl)acetate).

Applications : A precursor in amphetamine synthesis, highlighting its role in forensic and analytical chemistry .

Ethyl 2-Phenylacetoacetate (CAS 5413-05-8)

Key Differences :

- Ester Group : Ethyl vs. methyl, affecting lipophilicity (LogP: ~1.5 for ethyl vs. ~1.2 for methyl).

- Applications: Used in organic synthesis for Knoevenagel condensations due to its enolizable β-ketoester group .

Data Table: Comparative Analysis of Key Compounds

Physicochemical and Functional Insights

- Reactivity : Methyl/ethyl esters undergo hydrolysis under acidic or basic conditions. The azepane ring in this compound may stabilize the compound against enzymatic degradation compared to linear esters .

- Safety : Analogous methyl esters (e.g., Methyl 2-hydroxyacetate) require precautions for inhalation and skin contact, suggesting similar GHS classifications for the target compound .

- Stereochemical Complexity: Derivatives like [2-(3-fluoro-4-methylanilino)-2-oxoethyl] 2-(2-oxoazepan-1-yl)acetate (C17H21FN2O4) highlight the role of stereocenters in modulating bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.